molecular formula C17H17N5O3S3 B2625964 N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351621-48-1

N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2625964
CAS No.: 1351621-48-1
M. Wt: 435.54
InChI Key: QQTWBARZMFLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a synthetic chemical compound supplied for research use. This substance, with the CAS number 1351621-48-1 , has a molecular formula of C 17 H 17 N 5 O 3 S 3 and a molecular weight of 435.6 g/mol . Its structure incorporates a pyrazine-2-carboxamide group linked to a complex, sulfur-rich tetrahydrothiazolopyridine scaffold that is further modified with a (5-ethylthiophen-2-yl)sulfonyl moiety . This specific structural combination suggests potential for investigation in various biochemical pathways. While the precise mechanism of action and primary research applications for this specific molecule are not fully detailed in public sources, compounds featuring the thiazolo[5,4-c]pyridine core are of significant interest in medicinal chemistry and pharmaceutical research, often explored for their potential as key intermediates or active scaffolds in drug discovery projects . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can be assured of its high purity and precise characterization for their scientific investigations.

Properties

IUPAC Name

N-[5-(5-ethylthiophen-2-yl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S3/c1-2-11-3-4-15(26-11)28(24,25)22-8-5-12-14(10-22)27-17(20-12)21-16(23)13-9-18-6-7-19-13/h3-4,6-7,9H,2,5,8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTWBARZMFLGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiazolo-pyridine structure followed by the introduction of the pyrazine carboxamide moiety. The process often utilizes various reagents and conditions tailored to achieve high yields and purity. Specific methodologies may vary based on the desired substituents and functional groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to thiazole derivatives. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 3hS. aureus2 µg/mL
Compound 3jE. faecium2 µg/mL
Compound 7Candida auris> Fluconazole

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. For example, compounds with a similar structure were evaluated for cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer). These studies indicated that certain modifications to the thiazole ring significantly enhanced cytotoxic effects .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHepG220
Compound CA54910

The mechanism by which this compound exerts its biological effects is believed to involve interference with essential cellular processes such as protein synthesis and metabolic pathways. For example, compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell metabolism.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that a derivative similar to this compound showed promising results against multi-drug resistant strains of E. faecium, suggesting its potential as a new therapeutic agent .
  • Cytotoxicity in Cancer Models : Research indicated that modifications to the thiazole structure led to increased cytotoxicity against HepG2 liver cancer cells. The structure–activity relationship (SAR) studies provided insights into how specific substitutions can enhance biological activity .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Implication: Lower logP value compared to the target compound, suggesting reduced membrane permeability .
  • Compound B: Pyrazine-2-carboxamide linked to a tetrahydroisoquinoline core. Key Difference: Replaces the thiazolo[5,4-c]pyridine with a tetrahydroisoquinoline scaffold. Implication: Altered binding kinetics due to differences in ring strain and hydrogen-bonding capacity.

Functional Group Variations

  • Compound C: Features a 5-propylthiophene-sulfonyl group instead of 5-ethylthiophene. Key Difference: Longer alkyl chain increases hydrophobicity (higher logP) but may compromise solubility. Implication: Potential trade-off between bioavailability and target affinity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~450 ~390 ~464
logP (Predicted) 2.8 1.9 3.5
Hydrogen Bond Acceptors 7 5 7
Sulfur Atoms 3 2 3

Its sulfur-rich structure may confer metabolic stability compared to Compound A .

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